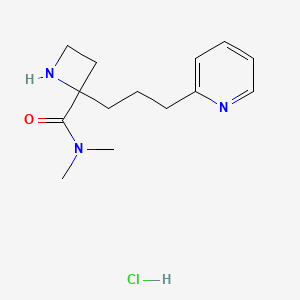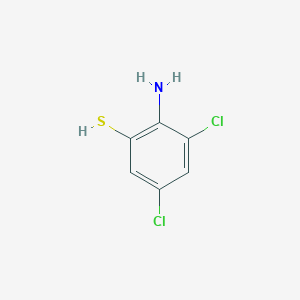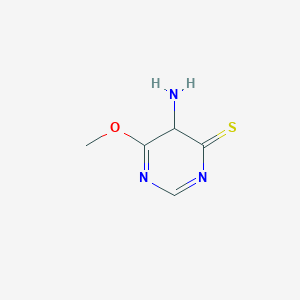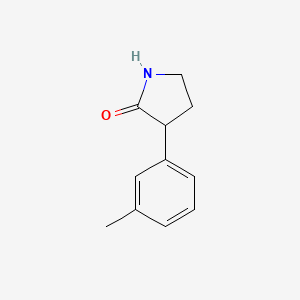![molecular formula C17H19Cl2NO2 B12314343 (2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314343.png)
(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a phenoxy group, a dichlorophenyl group, and an amino group attached to a propanol backbone. Its unique structure allows it to interact with biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenyl ethylamine and phenoxypropanol.
Formation of Intermediate: The 2,4-dichlorophenyl ethylamine is reacted with an appropriate protecting group to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with phenoxypropanol under specific reaction conditions, such as the presence of a base and a suitable solvent.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: The compound is investigated for its interactions with biological targets, such as receptors and enzymes.
Biochemistry: Researchers explore its role in biochemical pathways and its effects on cellular processes.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of (2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Propranolol: A beta-blocker with a similar propanol backbone but different substituents.
Metoprolol: Another beta-blocker with structural similarities.
Uniqueness
(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol is unique due to its specific combination of phenoxy and dichlorophenyl groups, which confer distinct biological properties and potential therapeutic applications.
特性
分子式 |
C17H19Cl2NO2 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC名 |
(2R)-1-[2-(2,4-dichlorophenyl)ethylamino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C17H19Cl2NO2/c18-14-7-6-13(17(19)10-14)8-9-20-11-15(21)12-22-16-4-2-1-3-5-16/h1-7,10,15,20-21H,8-9,11-12H2/t15-/m1/s1 |
InChIキー |
JCAAXTHZODTZFD-OAHLLOKOSA-N |
異性体SMILES |
C1=CC=C(C=C1)OC[C@@H](CNCCC2=C(C=C(C=C2)Cl)Cl)O |
正規SMILES |
C1=CC=C(C=C1)OCC(CNCCC2=C(C=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)

![4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B12314275.png)

![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)


![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)

![tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)

![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)


